molecular formula C3H7NaO3S B078549 Sodium propanesulphonate CAS No. 14533-63-2

Sodium propanesulphonate

Cat. No. B078549
CAS RN: 14533-63-2
M. Wt: 146.14 g/mol
InChI Key: NPAWNPCNZAPTKA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium propanesulphonate derivatives, such as sodium 2-hydroxy-3-chloro propanesulfate, involves reacting epichlorohydrin with sodium bisulfite under optimized conditions to achieve a product yield of up to 70.8% (Wang Yilong, 2009). The reaction's efficiency is influenced by factors like the molar ratio of reactants, reaction temperature, and time. Another approach entails synthesizing sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate, with optimizations leading to a yield of 77.9% (Chen Zheng-guo, 2011).

Molecular Structure Analysis

The molecular structure of sodium propanesulphonate derivatives is characterized using techniques such as IR spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These methods confirm the presence of epoxy and hydrophilic sulfonate groups within the molecule, which are crucial for its multifunctional applications (Wang Yilong, 2009).

Chemical Reactions and Properties

Sodium propanesulphonate and its derivatives participate in various chemical reactions, including ring-closing reactions to produce oxiranemethanesulfonic acid sodium salt, highlighting its role as a versatile intermediate for generating functional materials with excellent performance in applications like gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).

Physical Properties Analysis

The physical properties, such as melting points and thermal stability, are critical for understanding the compound's behavior under various conditions. Sodium 2-hydroxy-3-chloro propanesulfate, for instance, has a melting point range of 253—254 ℃, indicating its thermal stability up to a certain temperature (Wang Yilong, 2009).

Chemical Properties Analysis

The chemical properties of sodium propanesulphonate derivatives, including reactivity and functional group behavior, are pivotal for their applications in various domains. Their sulfonate and epoxy groups enable them to act as intermediates in synthesizing a wide range of functional materials, showcasing their versatility and significance in chemical synthesis and material science (Chen Zheng-guo, 2005).

Scientific Research Applications

Biomaterials

  • Field : Biomaterials
  • Application : Sulfonated molecules, including Sodium propanesulphonate, have been used in the field of biomaterials. They enhance the properties of biomaterials and have been used in hydrogels, scaffolds, and nanoparticles .
  • Methods : The process of sulfonation, which introduces sulfonic acid groups to molecules, is used to enhance the properties of biomaterials .
  • Results : The sulfonation process has shown to impact cellular responses, including adhesion, proliferation, and differentiation. It has also been used in regenerative medicine, drug delivery, and tissue engineering .

Drug Delivery

  • Field : Drug Delivery
  • Application : Sulfonated molecules have been used for controlled and directed drug delivery to the brain, offering solutions to challenges posed by the impermeability of the blood–brain barrier .
  • Methods : Specific methods of application or experimental procedures were not detailed in the source .
  • Results : These applications have been used in treating traumatic brain damage, with silk biofilms presently undergoing testing in mouse models .

Protein Solubilization

  • Field : Biochemistry
  • Application : Sodium propanesulphonate has been used in the solubilization and preservation of proteins from cells and tissues . This is crucial for various applications including drug delivery .
  • Methods : Sodium propanesulphonate is used in combination with other surfactants to create a lysis buffer that can solubilize mechanically strong and elastic tissues while preserving its protein constituents .
  • Results : The mixture was able to solubilize keratinocytes and preserve the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) enzyme in its extracts at room temperature for 7 days .

Synthesis of Organosulfur Compounds

  • Field : Organic Chemistry
  • Application : Sodium sulfinates, a category of compounds that includes Sodium propanesulphonate, have been used as building blocks for the synthesis of organosulfur compounds .
  • Methods : Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
  • Results : Sodium sulfinates have been used to synthesize a variety of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Sodium-Ion Batteries

  • Field : Energy Storage
  • Application : Sodium propanesulphonate may have potential applications in the field of energy storage, specifically in sodium-ion batteries .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Sodium-ion batteries are being researched as a potentially more cost-effective and abundant alternative to lithium-ion batteries .

Safety And Hazards

The safety data sheet for Sodium propanesulphonate indicates that it is generally safe to handle, but the toxicological properties have not been fully investigated .

Future Directions

While specific future directions for Sodium propanesulphonate are not well-documented, there is ongoing research into the use of sodium-based compounds in various applications. For instance, rechargeable seawater batteries, which transform seawater into renewable energy, are being explored as a potential energy storage and seawater desalination solution . Sodium-ion batteries are also emerging as a viable alternative to lithium-ion battery technology .

properties

IUPAC Name

sodium;propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWNPCNZAPTKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162984
Record name Sodium propanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium propanesulphonate

CAS RN

14533-63-2
Record name Sodium propanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014533632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium propanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Pithaksinsakul, T Burton, C Pareseecharoen… - New Journal of …, 2023 - pubs.rsc.org
… To synthesize the T-anion, sodium propanesulphonate was added to N-position (S9). The sulfonate group was then chlorinated with oxaly dichloride yielding a sulfonylchloride group …
Number of citations: 0 pubs.rsc.org
K Kaye - 2016 - eprints.soton.ac.uk
The presence of organic ionic additives during aerosol assisted chemical vapour deposition of zinc oxide has a profound influence on the microstructure of the resulting films. Growth of …
Number of citations: 2 eprints.soton.ac.uk

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